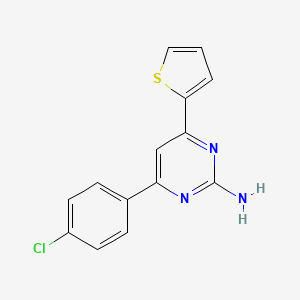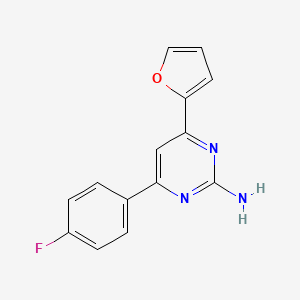
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine (4FPF) is a heterocyclic compound that has been studied extensively for its potential medicinal properties. 4FPF is a member of the pyrimidine family and is a highly versatile compound due to its unique structure and properties. 4FPF has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine has been studied extensively for its potential applications in drug discovery, medicinal chemistry, and biochemistry. In drug discovery, this compound has been studied as a potential anti-cancer agent, as well as for its potential to inhibit the growth of certain types of bacteria. In medicinal chemistry, this compound has been studied for its potential to act as a prodrug, as well as its ability to modulate the activity of certain enzymes. In biochemistry, this compound has been studied for its potential to interact with certain proteins and receptors, and as a potential ligand for certain enzymes.
Mécanisme D'action
The exact mechanism of action of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine is not completely understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain proteins and receptors. In particular, this compound has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer. This compound has also been shown to interact with certain G-protein coupled receptors (GPCRs), which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, this compound has been shown to inhibit the growth of certain types of bacteria, as well as modulate the activity of certain enzymes and proteins. In addition, this compound has been shown to reduce inflammation and have anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine in laboratory experiments include its versatility, its ability to interact with various proteins and receptors, and its potential to modulate the activity of certain enzymes. However, there are some limitations to using this compound in laboratory experiments, including its potential toxicity and its tendency to form byproducts.
Orientations Futures
Given the potential applications of 4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine, there are a number of potential future directions for research. These include further investigation into the effects of this compound on various proteins and receptors, as well as its potential to act as a prodrug. Additionally, further research could be conducted into this compound’s potential to inhibit the growth of certain types of bacteria, as well as its potential to modulate the activity of certain enzymes. Finally, further research could be conducted into the potential toxicity of this compound and its tendency to form byproducts.
Méthodes De Synthèse
4-(4-Fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods. The most common approach is the alkylation of 4-fluorophenol with furan-2-yl chloride in the presence of a base, such as sodium carbonate or potassium carbonate. This reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction typically yields a mixture of this compound and other byproducts, which can be separated and purified by column chromatography.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJXEMMIJGJPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

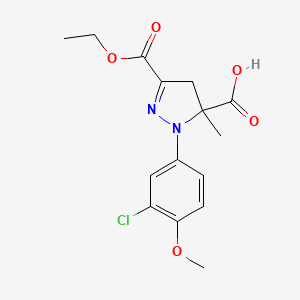
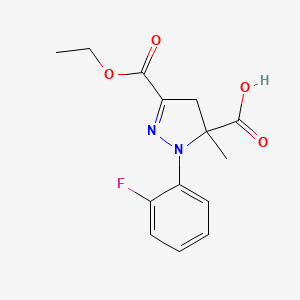

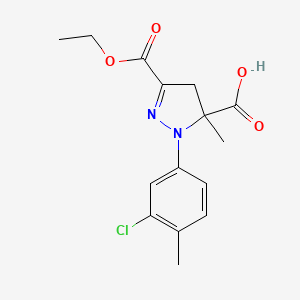
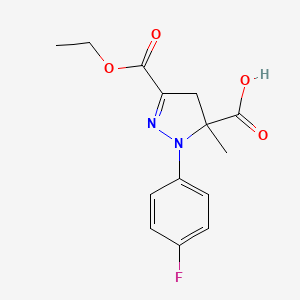

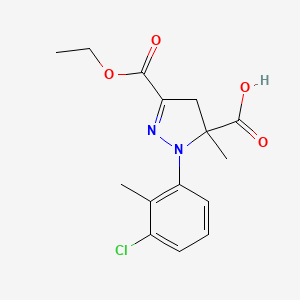


![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)
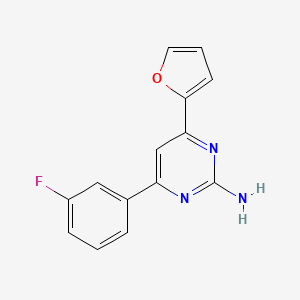
![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)

